2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide
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Overview
Description
2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenoxy group and a methoxy-substituted phenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide typically involves the following steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 2-bromo-4-methylphenol.
Etherification: The 2-bromo-4-methylphenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2-bromo-4-methylphenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(2-bromo-4-methylphenoxy)acetic acid with 4-methoxybenzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid or aldehyde.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or other reducing agents.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The bromo and methoxy groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)acetic acid
- 2-bromo-4-methylphenyl methyl sulfone
- 2-bromo-3-(4-methoxyphenyl)propanoic acid
Uniqueness
2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide is unique due to its specific combination of bromo and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18BrNO3 |
---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C17H18BrNO3/c1-12-3-8-16(15(18)9-12)22-11-17(20)19-10-13-4-6-14(21-2)7-5-13/h3-9H,10-11H2,1-2H3,(H,19,20) |
InChI Key |
TVCKDKGIBVEBRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)OC)Br |
Origin of Product |
United States |
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